molecular formula C20H24N2O3 B2998288 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea CAS No. 1421510-18-0

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2998288
CAS No.: 1421510-18-0
M. Wt: 340.423
InChI Key: UFGWPZBWKLCOHA-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a 4-methoxybenzyl group and a cyclopropyl-hydroxy-phenylethyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinases and receptors. The cyclopropyl group may confer metabolic stability, while the hydroxyl and aromatic moieties could influence solubility and target binding .

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-18-11-7-15(8-12-18)13-21-19(23)22-14-20(24,17-9-10-17)16-5-3-2-4-6-16/h2-8,11-12,17,24H,9-10,13-14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWPZBWKLCOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-methoxybenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The urea functional group is known to enhance binding affinity to target proteins, which may lead to modulation of enzymatic activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular responses.

Biological Activity and Therapeutic Potential

Research has highlighted several areas where this compound exhibits notable biological activity:

1. Antitumor Activity

Studies have indicated that compounds within the urea class can exhibit antitumor properties. For instance, similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties

The compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound could exhibit antimicrobial properties against specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study ReferenceFocusFindings
Pyrazolyl-UreasIdentified as inhibitors of human carbonic anhydrase with potential applications in treating glaucoma.
SIRT5 InhibitionHighlighted the role of urea derivatives in modulating protein activity related to cancer therapy.
Antitumor ActivityDemonstrated cytotoxic effects against L1210 leukemia cells with significant life span extension in treated mice.

Comparison with Similar Compounds

Target Compound:

  • Substituent 1 : 4-Methoxybenzyl (electron-rich aromatic group).
  • Substituent 2 : 2-Cyclopropyl-2-hydroxy-2-phenylethyl (aliphatic cyclopropane with hydroxyl and phenyl groups).

Analogous Urea Derivatives:

1-(4-Methoxybenzyl)-3-(5-(3-methoxyphenyl)pyridin-2-yl)urea (Compound 47)

  • Substituent 2 : Pyridine ring with 3-methoxyphenyl group.
  • Key Features : Aromatic heterocycle (pyridine) enhances π-π stacking; methoxy groups improve solubility.

1-(4-Methoxybenzyl)-3-(5-cyanopyridin-2-yl)urea (Compound 12) Substituent 2: Pyridine ring with cyano group. Key Features: Electron-withdrawing cyano group may alter electronic properties and binding affinity.

T.2: 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea Substituent 2: Triazole-linked ethyl chain with 4-methoxybenzyl.

EP 2 697 207 B1 Derivatives

  • Example: 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea.
  • Key Features : Fluorophenyl group increases lipophilicity; trimethylurea may reduce hydrogen-bonding capacity.

Structural Comparison Table

Compound Substituent 1 Substituent 2 Notable Features
Target Compound 4-Methoxybenzyl Cyclopropyl-hydroxy-phenylethyl Aliphatic cyclopropane, hydroxyl
Compound 47 4-Methoxybenzyl 5-(3-Methoxyphenyl)pyridin-2-yl Aromatic heterocycle, dual methoxy
Compound 12 4-Methoxybenzyl 5-Cyanopyridin-2-yl Electron-withdrawing cyano group
T.2 3-Chlorophenyl Triazole-ethyl-4-methoxybenzyl Triazole linker, chloro substitution
EP 2 697 207 B1 4-Methoxyphenyl 4-Fluorophenyl, trimethylurea Fluorine substitution, trimethyl

Physicochemical Properties

  • Melting Points : Compound 47 melts at 124°C, typical for crystalline urea derivatives with aromatic systems . The target compound’s cyclopropyl group may lower melting points compared to purely aromatic analogs due to reduced symmetry.
  • Solubility: The hydroxyl group in the target compound could improve aqueous solubility relative to non-polar analogs like T.2 (chlorophenyl, triazole) .
  • HPLC Retention : Compound 47 has an HPLC retention time of 5.9 min , suggesting moderate polarity. The target’s cyclopropyl and hydroxyl groups may shorten retention time compared to more lipophilic derivatives.

Pharmacokinetic Considerations

  • Bioavailability: The hydroxyl group in the target compound may reduce membrane permeability compared to non-polar analogs but could enhance target binding.
  • Metabolism : Cyclopropane’s stability contrasts with triazole (T.2) or pyridine (Compound 47) systems, which may undergo enzymatic oxidation .

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